molecular formula C8H10N2O2 B8611905 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid

5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid

Cat. No. B8611905
M. Wt: 166.18 g/mol
InChI Key: VWRNXEIKZXHCOT-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

The above prepared 5-methyl-6-methylamino-nicotinonitrile (0.311 g, 2.11 mmol) was dissolved in 10.6 ml of THF/ethanol=1/1 and treated with 0.676 g of NaOH pellets (8 eq.). The mixture was refluxed over night, cooled to room temperature, and neutralized with NH4Cl. Ten times extraction with AcOEt, drying of the combined organic layers over sodium sulfate, and evaporation left 0.159 g of the title acid as reddish solid.
Quantity
0.311 g
Type
reactant
Reaction Step One
Name
Quantity
0.676 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF ethanol
Quantity
10.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH:10][CH3:11])=[N:4][CH:5]=C([CH:9]=1)C#N.[OH-].[Na+].[NH4+].[Cl-].C1C[O:19]CC1.[CH2:21]([OH:23])[CH3:22]>>[CH3:1][C:2]1[C:3]([NH:10][CH3:11])=[N:4][CH:5]=[C:22]([CH:9]=1)[C:21]([OH:19])=[O:23] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.311 g
Type
reactant
Smiles
CC=1C(=NC=C(C#N)C1)NC
Step Two
Name
Quantity
0.676 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
THF ethanol
Quantity
10.6 mL
Type
reactant
Smiles
C1CCOC1.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed over night
EXTRACTION
Type
EXTRACTION
Details
Ten times extraction with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic layers over sodium sulfate, and evaporation
WAIT
Type
WAIT
Details
left 0.159 g of the title acid as reddish solid

Outcomes

Product
Name
Type
Smiles
CC=1C(=NC=C(C(=O)O)C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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